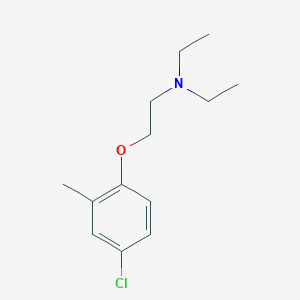
N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-N'-(4-phenoxyphenyl)urea, commonly known as NPPU, is a chemical compound used in scientific research. It belongs to the class of urea derivatives and has a molecular weight of 367.38 g/mol. NPPU is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents.
Mécanisme D'action
NPPU acts as a competitive antagonist of TRP channels by binding to the channel pore and blocking the influx of ions. This leads to a decrease in the activity of TRP channels and a reduction in the physiological responses mediated by these channels.
Biochemical and Physiological Effects:
NPPU has been shown to have various biochemical and physiological effects in different cell types and animal models. In neuronal cells, NPPU has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. In vascular smooth muscle cells, NPPU has been shown to inhibit the contraction induced by various stimuli such as acetylcholine and histamine. In animal models, NPPU has been shown to have analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
NPPU has several advantages as a tool for scientific research. It is a potent and selective inhibitor of TRP channels, which makes it a valuable tool to study the function of these channels. It is also relatively easy to synthesize and has a high purity. However, NPPU has some limitations as well. It is sparingly soluble in water, which can make it difficult to use in aqueous solutions. It also has a short half-life in vivo, which limits its use in animal studies.
Orientations Futures
There are several future directions for the use of NPPU in scientific research. One direction is to study the role of TRP channels in various disease states such as chronic pain, inflammation, and cancer. Another direction is to develop more potent and selective TRP channel inhibitors based on the structure of NPPU. Finally, the use of NPPU in combination with other inhibitors or drugs may provide new insights into the function of TRP channels and their role in various physiological processes.
Méthodes De Synthèse
NPPU can be synthesized by the reaction of 3-nitroaniline and 4-phenoxyphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is followed by recrystallization to obtain pure NPPU.
Applications De Recherche Scientifique
NPPU is widely used in scientific research as a tool to study the function of transient receptor potential (TRP) channels. TRP channels are a group of ion channels that are involved in various physiological processes such as pain sensation, thermoregulation, and taste perception. NPPU is a potent inhibitor of TRP channels and has been shown to selectively inhibit TRPV1, TRPV2, and TRPA1 channels.
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c23-19(21-15-5-4-6-16(13-15)22(24)25)20-14-9-11-18(12-10-14)26-17-7-2-1-3-8-17/h1-13H,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWUFNQPCYWOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)

![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)

![1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5694322.png)
![1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5694330.png)

![1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5694341.png)

![4-[(4-phenyl-1-piperazinyl)methyl]quinoline](/img/structure/B5694356.png)

![2-(2-nitrophenoxy)-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B5694376.png)
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5694381.png)